8-Methyl-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-Methyl-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the purine family It is characterized by its unique structure, which includes a purine ring substituted with methyl and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of a purine derivative. One common method includes the reaction of 1,3-dipropylxanthine with methyl iodide under basic conditions to introduce the methyl group at the 8-position . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate to facilitate the alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purines.
Scientific Research Applications
8-Methyl-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methyl-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action are still under investigation, but it is believed to interact primarily through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylxanthine (Theophylline): Similar in structure but lacks the propyl groups.
7-Ethyl-1,3-dimethylxanthine: Contains an ethyl group instead of the methyl group at the 8-position.
8-(3-Ethoxypropylamino)-1,3-dimethyl-7H-purine-2,6-dione: Has an ethoxypropylamino group at the 8-position.
Uniqueness
8-Methyl-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
81250-27-3 |
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Molecular Formula |
C12H18N4O2 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
8-methyl-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H18N4O2/c1-4-6-15-10-9(13-8(3)14-10)11(17)16(7-5-2)12(15)18/h4-7H2,1-3H3,(H,13,14) |
InChI Key |
HWMDCOLXJWHQCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C |
Origin of Product |
United States |
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